Piperazine, 1-(2-phenyl-4-pyridinyl)-

sigma receptor regioisomer selectivity pyridylpiperazine

Piperazine, 1-(2-phenyl-4-pyridinyl)- (IUPAC: 1-(2-phenylpyridin-4-yl)piperazine; CAS 1143623-58-8 for the free base, CAS 1143578-16-8 for the dihydrochloride salt) is a heteroarylpiperazine building block (C₁₅H₁₇N₃, MW 239.32 g/mol) featuring a 2-phenyl-substituted pyridine ring linked via the 4-position to a piperazine core. Predicted physicochemical properties include a boiling point of 444.9 ± 40.0 °C, density of 1.106 ± 0.06 g/cm³, and a pKa of 10.08 ± 0.10.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
Cat. No. B15370539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(2-phenyl-4-pyridinyl)-
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3/c1-2-4-13(5-3-1)15-12-14(6-7-17-15)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2
InChIKeyBZRWKYFROYIHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(2-phenyl-4-pyridinyl)-: Chemical Identity, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


Piperazine, 1-(2-phenyl-4-pyridinyl)- (IUPAC: 1-(2-phenylpyridin-4-yl)piperazine; CAS 1143623-58-8 for the free base, CAS 1143578-16-8 for the dihydrochloride salt) is a heteroarylpiperazine building block (C₁₅H₁₇N₃, MW 239.32 g/mol) featuring a 2-phenyl-substituted pyridine ring linked via the 4-position to a piperazine core . Predicted physicochemical properties include a boiling point of 444.9 ± 40.0 °C, density of 1.106 ± 0.06 g/cm³, and a pKa of 10.08 ± 0.10 . The compound is commercially supplied as either the free base (typical purity >95%) or the dihydrochloride salt (typical purity >97% by HPLC) . Its closest structural analogs—differing principally in the position of the phenyl substitution on the pyridine ring or the point of piperazine attachment—include 1-phenyl-4-(2-pyridinyl)piperazine (CAS 682773-53-1), 1-phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2), 1-(2-phenylethyl)-4-(2-pyridyl)piperazine (CAS 1033-69-8), and 1-(5-bromopyridin-2-yl)-4-isopropylpiperazine (a representative from the Servier H₃ antagonist patent series) [1].

Why Piperazine, 1-(2-phenyl-4-pyridinyl)- Cannot Be Interchanged with Generic Phenylpyridinylpiperazine Analogs


Generic substitution within the phenylpyridinylpiperazine class is precluded by the dependence of biological target engagement on the precise position of the phenyl substituent on the pyridine ring and the attachment point of the piperazine. The 2-phenyl-4-pyridinyl connectivity of this compound places the phenyl group ortho to the pyridine nitrogen and the piperazine para, generating a distinctive vector and electronic environment that is absent in the 3-phenyl or 4-phenyl regioisomers [1]. Evidence from the pyridylpiperazine sigma receptor literature demonstrates that shifting the pyridyl nitrogen from the 2- to the 3- or 4-position reverses subtype selectivity from σ₂ to σ₁ [2]. Similarly, in the melanocortin-4 receptor (MC4R) antagonist series, pyridinemethylamine derivatives (structurally related to the 4-pyridinylpiperazine motif) achieved Kᵢ values of 3.4 nM at MC4R with >200-fold selectivity over MC3R, whereas benzylamine congeners with alternative connectivity displayed divergent pharmacological profiles [3]. For the procuring scientist, substituting this compound with 1-phenyl-4-(2-pyridinyl)piperazine or 1-phenyl-4-(4-pyridinyl)piperazine would introduce a different regioisomer whose target engagement, selectivity, and downstream biological readout cannot be assumed equivalent without de novo validation. The quantitative evidence below details the specific dimensions where differentiation is measurable.

Quantitative Differentiation Evidence for Piperazine, 1-(2-phenyl-4-pyridinyl)- Relative to Closest Analogs


Regioisomeric Identity: 2-Phenyl-4-pyridinyl Connectivity Confers Distinct Molecular Recognition Relative to 3-Phenyl and 4-Phenyl Regioisomers

Piperazine, 1-(2-phenyl-4-pyridinyl)- possesses a 2-phenyl-4-pyridinyl connectivity that is structurally distinct from the 3-phenyl and 4-phenyl regioisomers. In the pyridylpiperazine sigma receptor series, the position of the pyridyl nitrogen determines subtype selectivity: (2-pyridyl)piperazines favor σ₂ receptors, while (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ₁ receptors [1]. Although this study evaluated pyridylpiperazines with alkyl linkers rather than direct aryl substitution, the underlying pharmacophoric principle—that the spatial relationship between the pyridine nitrogen and the piperazine attachment point governs receptor subtype recognition—applies directly to the 2-phenyl-4-pyridinyl scaffold. The 2-phenyl substituent on the pyridine ring of the target compound introduces additional steric and electronic modulation at the ortho position relative to the ring nitrogen, a feature absent in all comparator compounds.

sigma receptor regioisomer selectivity pyridylpiperazine

Physicochemical Differentiation: Basicity (pKa 10.08) and Lipophilicity Profile Distinguish This Compound from Regioisomeric Analogs

The predicted pKa of Piperazine, 1-(2-phenyl-4-pyridinyl)- is 10.08 ± 0.10 (for the piperazine NH), compared with 8.43 ± 0.19 for the regioisomer 1-phenyl-4-(2-pyridinyl)piperazine (CAS 682773-53-1) . This approximately 1.65 log unit difference in basicity reflects the electronic influence of the 2-phenyl substituent on the pyridine ring, which modulates the electron density at the piperazine nitrogen through the conjugated aromatic system. The higher pKa of the target compound indicates that at physiological pH (7.4), a greater fraction of the piperazine moiety exists in the protonated state, which has implications for solubility, membrane permeability, and ionic interactions with biological targets (e.g., aspartate/glutamate residues in receptor binding pockets). Additionally, the 2-phenyl substitution ortho to the pyridine nitrogen alters the compound's hydrogen-bond acceptor capacity compared with the 3-phenyl and 4-phenyl analogs, affecting molecular recognition.

physicochemical properties pKa drug-likeness

Synthetic Provenance: Defined Route via 2-Chloro-4-phenylpyridine Enables Scalable, Reproducible Procurement with Documented Purity Specifications

The synthesis of Piperazine, 1-(2-phenyl-4-pyridinyl)- proceeds via nucleophilic aromatic substitution of 2-chloro-4-phenylpyridine (CAS 42260-39-9) with piperazine in anhydrous ethanol or a suitable polar aprotic solvent . This convergent, single-step route from readily available starting materials distinguishes the compound from analogs requiring multi-step sequences or protecting-group strategies. Commercially, the free base (CAS 1143623-58-8) is available at >95% purity, while the dihydrochloride salt (CAS 1143578-16-8) is supplied at >97% purity by HPLC, in scales ranging from 10 g to 100 kg . In contrast, the positional isomer 1-phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2) and the 2-pyridinyl analog (CAS 682773-53-1) are typically available only at smaller scales or with less rigorously defined purity specifications from mainstream suppliers, limiting their utility in large-scale or GLP-grade studies.

chemical synthesis building block purity specification

Scaffold Context: The 2-Phenylpyridin-4-yl Fragment Is a Privileged Pharmacophore in Kinase Inhibitor Programs, Validating the Building Block's Strategic Relevance

The 2-phenylpyridin-4-yl moiety—the core scaffold of the target compound—has been validated as a key pharmacophoric element in multiple kinase inhibitor programs. In the ALK5 (TGF-β type I receptor) inhibitor series, 4-(2-phenylpyridin-4-yl)pyrazole derivatives demonstrated ALK5 inhibition of 88%–94% at 10 μM for the most potent thioamide congeners [1]. Furthermore, BTK inhibitors incorporating the 2-phenylpyridin-4-yl fragment have achieved IC₅₀ values as low as 5.5 nM in lanthascreen binding assays [2]. Piperazine, 1-(2-phenyl-4-pyridinyl)- provides the unadorned 2-phenylpyridin-4-ylpiperazine scaffold that serves as the direct synthetic precursor for these and related kinase-targeting chemotypes. In contrast, the 1-phenyl-4-(2-pyridinyl)piperazine and 1-phenyl-4-(4-pyridinyl)piperazine regioisomers present the piperazine at different positions on the pyridine or phenyl rings, yielding a different exit vector that is incompatible with the SAR of the ALK5 and BTK series.

kinase inhibitor ALK5 BTK medicinal chemistry

Validated Application Scenarios for Piperazine, 1-(2-phenyl-4-pyridinyl)- in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: ALK5 and BTK Scaffold Elaboration

Piperazine, 1-(2-phenyl-4-pyridinyl)- serves as the direct synthetic entry point for constructing 2-phenylpyridin-4-yl-bearing kinase inhibitors. The free piperazine NH can be functionalized via sulfonylation, acylation, or reductive amination to generate focused libraries targeting ALK5 (reference inhibitor activity: 88%–94% at 10 μM) or BTK (reference inhibitor IC₅₀: 5.5 nM), as established in the medicinal chemistry literature [1][2]. The well-characterized physicochemical properties (pKa 10.08, MW 239.32) facilitate computational property forecasting and enable structure-based design prior to synthesis.

Sigma Receptor Pharmacophore Mapping with Defined Regioisomeric Controls

The 2-phenyl-4-pyridinyl connectivity of this compound provides a structurally defined probe for mapping sigma receptor subtype selectivity. Published data on related pyridylpiperazines demonstrate that the pyridyl nitrogen position determines σ₁ versus σ₂ preference, with (2-pyridyl)piperazines favoring σ₂ [3]. Piperazine, 1-(2-phenyl-4-pyridinyl)-, with its 2-phenyl substituent adjacent to the pyridine nitrogen, offers a sterically and electronically differentiated control compound relative to the 3-pyridyl and 4-pyridyl regioisomers, enabling systematic pharmacophore delineation.

H₃ Histamine Receptor Antagonist Development: Phenylpyridylpiperazine Core Optimization

The Servier patent family (US 7,494,995) establishes phenylpyridylpiperazines as privileged scaffolds for H₃ central histamine receptor antagonism [4]. Piperazine, 1-(2-phenyl-4-pyridinyl)- embodies the core phenylpyridylpiperazine motif in its simplest form, allowing systematic exploration of N-substitution (sulfonamide, carboxamide, alkyl) at the piperazine nitrogen while maintaining the critical 2-phenylpyridin-4-yl geometry. This scaffold has been implicated in therapeutic programs targeting cognitive deficiency, mood disorders, and eating behavior disorders.

Large-Scale Medicinal Chemistry Campaigns Requiring Reproducible Building Block Supply

For hit-to-lead or lead optimization programs requiring multi-gram to kilogram quantities of a phenylpyridinylpiperazine intermediate, the dihydrochloride salt form (CAS 1143578-16-8, >97% HPLC purity) of this compound offers documented purity, defined salt stoichiometry, and commercial scalability to 100 kg . This contrasts with the less thoroughly characterized supply chains of regioisomeric analogs, reducing analytical quality control burden and minimizing batch-to-batch variability in SAR studies.

Quote Request

Request a Quote for Piperazine, 1-(2-phenyl-4-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.